molecular formula C11H11NOS B2841084 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole CAS No. 1421262-55-6

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2841084
CAS No.: 1421262-55-6
M. Wt: 205.28
InChI Key: USEIKZJSIKCYCW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with two methyl groups and a hydroxyphenyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the hydroxyphenyl group in this compound enhances its potential for biological interactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Lacks the hydroxyphenyl group, resulting in different biological activities.

    4-(2-Hydroxyphenyl)thiazole: Lacks the methyl groups, which can affect its chemical reactivity and biological interactions.

    2,5-Dimethylthiazole: Lacks the hydroxyphenyl group, leading to different applications and properties.

Uniqueness

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both the hydroxyphenyl group and the methyl groups on the thiazole ring. This combination enhances its potential for diverse biological activities and applications in various fields.

Biological Activity

Overview

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their broad pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 2-hydroxyphenyl group and two methyl groups at positions 2 and 5. This unique structure contributes to its biological activity.

Chemical Formula

  • Molecular Formula : C_{10}H_{10}N_{2}OS
  • CAS Number : 1421262-55-6

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The antimicrobial efficacy is attributed to the thiazole moiety's ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
N-2,5-dimethylphenylthioureido acid derivativesE. faecium (vancomycin-resistant)4 µg/mL
Other thiazole derivativesCandida auris16 µg/mL

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (Caco-2) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Efficacy
A study evaluated the cytotoxicity of several thiazole derivatives on A549 cells. The results indicated that the presence of hydroxyl groups significantly enhances anticancer activity compared to other substituents.

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is influenced by their structural features. Studies suggest that:

  • Electron-Withdrawing Groups : Enhance antimicrobial activity.
  • Hydroxyl Substituents : Increase anticancer efficacy.
  • Alkyl Substituents : Affect lipophilicity and membrane permeability.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Hydroxyl (-OH)Increases anticancer activity
Methyl (-CH₃)Enhances lipophilicity
Electron-withdrawing groupsBoosts antimicrobial potency

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for microbial survival.
  • Disruption of Cell Membranes : The lipophilic nature allows penetration into microbial cells, leading to membrane destabilization.
  • Induction of Apoptosis in Cancer Cells : Triggers apoptotic pathways in cancerous cells through mitochondrial dysfunction.

Properties

IUPAC Name

2-(2,5-dimethyl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-11(12-8(2)14-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEIKZJSIKCYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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